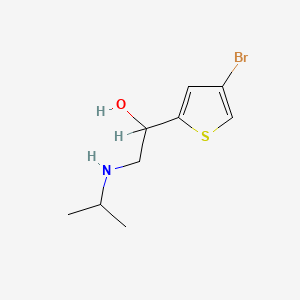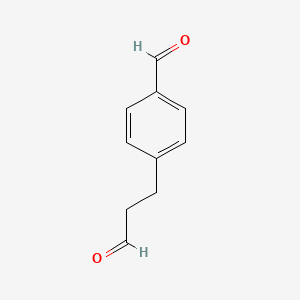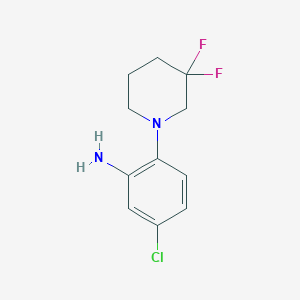
1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol is an organic compound that features a brominated thiophene ring and an isopropylaminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromothiophene-2-carboxaldehyde with sodium borohydride in ethanol to yield 4-bromothiophen-2-ylmethanol . This intermediate can then be reacted with isopropylamine under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-bromo-2-thiophenecarboxaldehyde, while substitution with an amine could produce a variety of aminated derivatives.
Applications De Recherche Scientifique
1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated thiophenes with biological systems.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated thiophene ring can engage in π-π interactions, while the isopropylaminoethanol moiety can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(5-Bromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
- 1-(4,5-Dibromothiophen-2-yl)-2-(pyrrolidin-1-yl)pentan-1-one
Comparison: Compared to these similar compounds, 1-(4-Bromo-2-thienyl)-2-isopropylaminoethanol is unique due to the presence of the isopropylaminoethanol group, which imparts different chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with specific desired activities.
Propriétés
Numéro CAS |
62673-55-6 |
|---|---|
Formule moléculaire |
C9H14BrNOS |
Poids moléculaire |
264.18 g/mol |
Nom IUPAC |
1-(4-bromothiophen-2-yl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C9H14BrNOS/c1-6(2)11-4-8(12)9-3-7(10)5-13-9/h3,5-6,8,11-12H,4H2,1-2H3 |
Clé InChI |
YBKHAXUQGDNHHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(C1=CC(=CS1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13938035.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)
